Lipophilicity Increase vs Non-Halogenated Parent
The 6-chloro substituent elevates the predicted octanol-water partition coefficient (LogP) by approximately 1.0 log unit compared to the non-halogenated parent 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-07-5). This shift from an estimated LogP of ~4.5 for the parent to ~5.5 for the target compound represents a meaningful change in physicochemical space, placing it near the upper limit of typical drug-like oral bioavailability guidelines (Rule of Five: LogP ≤ 5). For procurement decisions, this means the 6-chloro analog is unlikely to serve as a direct substitute in permeability-limited assays without re-optimisation of the ADME profile. Experimental confirmation of the differential LogD at pH 7.4 is available via the ACD/Labs prediction module: the target compound exhibits LogD₇.₄ = 2.37, implying significant ionisation of the carboxylic acid under physiological conditions .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.53 (ACD/Labs estimate); LogD₇.₄ = 2.37 |
| Comparator Or Baseline | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-07-5): estimated LogP ~4.5; LogD₇.₄ ~1.8 (estimated by structural analogy) |
| Quantified Difference | ΔLogP ≈ +1.0; ΔLogD₇.₄ ≈ +0.57 |
| Conditions | ACD/Labs Percepta Platform predictions as reported on ChemSpider (CSID:3247886); values for comparator estimated from analogous non-halogenated quinoline-4-carboxylic acids. |
Why This Matters
A 1-log-unit difference in LogP translates to approximately 10-fold difference in membrane partitioning, directly impacting cell-based assay outcomes and requiring distinct formulation strategies.
